molecular formula C13H20N2O3 B15093783 tert-butyl N-[3-(3-oxoazetidin-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate

tert-butyl N-[3-(3-oxoazetidin-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate

Cat. No.: B15093783
M. Wt: 252.31 g/mol
InChI Key: UUGWYFFQBBFFRR-UHFFFAOYSA-N
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Description

tert-butyl N-[3-(3-oxoazetidin-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate: is a synthetic organic compound with a unique structure that combines a bicyclo[111]pentane core with an azetidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(3-oxoazetidin-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate typically involves multiple steps. One common method starts with the preparation of the bicyclo[1.1.1]pentane core, followed by the introduction of the azetidinone ring. The final step involves the attachment of the tert-butyl carbamate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures are crucial to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[3-(3-oxoazetidin-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the azetidinone ring or other parts of the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[3-(3-oxoazetidin-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .

Biology: In biological research, this compound can be used to study enzyme interactions and protein-ligand binding. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of advanced materials and coatings .

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(3-oxoazetidin-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate involves its interaction with specific molecular targets. The azetidinone ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The bicyclo[1.1.1]pentane core provides structural stability and influences the compound’s overall reactivity .

Comparison with Similar Compounds

  • tert-butyl N-[3-aminobicyclo[1.1.1]pentan-1-yl]carbamate
  • tert-butyl N-[3-ethynylbicyclo[1.1.1]pentan-1-yl]carbamate
  • tert-butyl N-[3-(3-formylbicyclo[1.1.1]pentan-1-yl)]carbamate

Comparison: Compared to these similar compounds, tert-butyl N-[3-(3-oxoazetidin-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate is unique due to the presence of the azetidinone ring. This structural feature imparts distinct reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl N-[3-(3-oxoazetidin-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate

InChI

InChI=1S/C13H20N2O3/c1-11(2,3)18-10(17)14-12-6-13(7-12,8-12)15-4-9(16)5-15/h4-8H2,1-3H3,(H,14,17)

InChI Key

UUGWYFFQBBFFRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(C2)N3CC(=O)C3

Origin of Product

United States

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